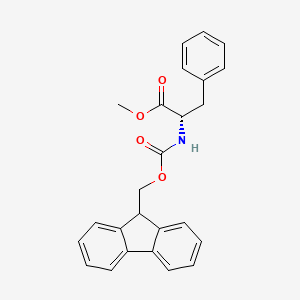

N-fmoc-phenylalanine methyl ester

Description

Significance of Fmoc-Protected Amino Acid Derivatives in Research Chemistry

Fmoc-protected amino acid derivatives are indispensable tools in the arsenal (B13267) of the modern research chemist, particularly for the synthesis of peptides and proteins. Their prominence is rooted in the unique properties of the Fmoc protecting group. Unlike the traditional tert-butyloxycarbonyl (Boc) group, which requires harsh acidic conditions for removal, the Fmoc group is base-labile. sigmaaldrich.compeptide.com It can be cleaved under mild, non-hydrolytic conditions, typically using a secondary amine like piperidine (B6355638). sigmaaldrich.comntu.ac.uk This "orthogonality" is a significant advantage, as it allows for the use of acid-labile protecting groups on amino acid side chains, which remain intact during the repeated N-terminal deprotection steps of peptide chain elongation. drugbank.com

The mild conditions associated with Fmoc chemistry are compatible with a wide range of sensitive or modified amino acids, enabling the synthesis of complex peptides such as phosphorylated and glycosylated peptides, which were previously difficult to access. peptide.comdrugbank.com Furthermore, the Fmoc group possesses a strong ultraviolet (UV) absorbance, which provides a practical method for spectrophotometrically monitoring the progress of coupling and deprotection reactions in real-time during automated solid-phase peptide synthesis (SPPS). ntu.ac.uknih.gov The widespread adoption of Fmoc chemistry has been driven by the commercial availability of high-purity Fmoc-amino acids, its suitability for automation, and its capacity to produce high-yield, high-purity peptides of significant length and complexity. peptide.comdrugbank.com

Overview of N-Fmoc-Phenylalanine Methyl Ester as a Strategic Synthetic Intermediate

This compound is a key building block that exemplifies the strategic application of protecting groups. In this compound, the amino group of phenylalanine is protected by the base-labile Fmoc group, while the carboxylic acid is protected as a methyl ester. This dual protection makes it a valuable intermediate, primarily in solution-phase peptide synthesis. masterorganicchemistry.comsigmaaldrich.com

In contrast to solid-phase synthesis where the C-terminal amino acid is anchored to a resin, solution-phase synthesis requires a temporary protecting group for the carboxyl terminus. masterorganicchemistry.com The methyl ester serves this purpose effectively. A typical synthetic route involves coupling N-Fmoc-phenylalanine with an amino acid methyl ester (e.g., glycine (B1666218) methyl ester) to form a dipeptide. nih.gov Conversely, this compound can be used as the C-terminal protected unit. After its synthesis, the Fmoc group can be selectively removed with a base like piperidine, liberating the N-terminal amine for coupling with another N-Fmoc protected amino acid, thus elongating the peptide chain. Subsequently, the methyl ester can be hydrolyzed to reveal the C-terminal carboxylic acid. This strategy prevents unwanted polymerization and side reactions by ensuring only one specific amine and one specific carboxylic acid react at each step. masterorganicchemistry.com

The compound is therefore a strategic intermediate for the controlled, stepwise construction of peptides in solution, offering an alternative to solid-phase methods and serving as a precursor for creating specific peptide fragments.

Historical Context of Fmoc Chemistry Development and its Impact on Peptide Synthesis Research

The journey of Fmoc chemistry is deeply intertwined with the evolution of peptide synthesis itself. The foundational breakthrough came in the 1960s when R.B. Merrifield developed solid-phase peptide synthesis (SPPS), a revolutionary technique that anchored the growing peptide chain to an insoluble resin, simplifying the purification process and enabling automation. sigmaaldrich.comresearchgate.netchemicalbook.com For this achievement, Merrifield was awarded the Nobel Prize in Chemistry in 1984. masterorganicchemistry.com

Merrifield's original methodology relied on the acid-labile Boc group for temporary N-terminal protection and benzyl-based groups for side-chain protection (the "Boc/Bzl" strategy). chemicalbook.com While effective, this approach had limitations; the final step required very strong acids like hydrogen fluoride (B91410) (HF) to cleave the peptide from the resin, which could damage sensitive peptides. sigmaaldrich.com

In 1970, Louis A. Carpino and Grace Y. Han introduced the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. sigmaaldrich.comchemicalbook.com Initially developed for use in solution-phase chemistry, its true potential was realized in the late 1970s when Eric Atherton and Bob Sheppard adapted it for solid-phase synthesis. sigmaaldrich.com This new "Fmoc/tBu" strategy, using the base-labile Fmoc group for the N-terminus and acid-labile tert-butyl (tBu) based groups for side chains, was a landmark development. nih.govresearchgate.net The use of mild base for Fmoc removal and moderate acid (like trifluoroacetic acid) for final cleavage offered a much gentler and more versatile method. sigmaaldrich.com This innovation dramatically expanded the scope of peptide synthesis, facilitating the creation of longer, more complex, and chemically modified peptides, and cementing Fmoc chemistry as a cornerstone of modern research in chemistry, biology, and medicine. sigmaaldrich.comresearchgate.net

Data Tables

Physicochemical Properties of N-Fmoc-L-phenylalanine

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-L-phenylalanine |

| Synonyms | Fmoc-Phe-OH |

| CAS Number | 35661-40-6 |

| Molecular Formula | C₂₄H₂₁NO₄ |

| Molecular Weight | 387.43 g/mol |

| Appearance | White to light yellow crystal powder |

| Melting Point | 180-187 °C |

| Solubility | Soluble in DMF and NMP; slightly soluble in Chloroform and DMSO |

| Optical Activity | [α]20/D ~ -38° (c=1 in DMF) |

| Data compiled from sources chemicalbook.commedchemexpress.com. Note: The table refers to the free acid (Fmoc-Phe-OH), the precursor to the methyl ester. |

Comparison of Peptide Synthesis Strategies

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis |

| C-Terminal Protection | Anchored to an insoluble solid support (resin). | Temporary protecting group (e.g., methyl ester, ethyl ester). |

| Purification | Excess reagents and by-products are removed by simple filtration and washing of the resin. | Requires standard organic chemistry purification techniques (e.g., crystallization, chromatography) after each step. |

| Automation | Easily automated, allowing for the synthesis of very long peptides. | Difficult to automate; typically used for smaller peptides or fragments. |

| Scale | Can range from small research scale to large industrial production. | Well-suited for large-scale synthesis of specific peptide fragments. |

| Key Intermediates | Resin-bound amino acids. | N- and C-terminus protected amino acids (like this compound). |

| This table provides a generalized comparison based on information from sigmaaldrich.commasterorganicchemistry.comchemicalbook.com. |

Historical Development of Fmoc Chemistry

| Year(s) | Key Development | Contributor(s) | Significance |

| 1963 | Invention of Solid-Phase Peptide Synthesis (SPPS). | R.B. Merrifield | Revolutionized peptide synthesis by simplifying purification and enabling automation. chemicalbook.com |

| 1964 | Introduction of the Boc/Bzl protection scheme in SPPS. | R.B. Merrifield | Established the first widely used chemical strategy for SPPS, relying on acid-labile groups. chemicalbook.com |

| 1970 | Introduction of the base-labile Fmoc protecting group. | L.A. Carpino & G.Y. Han | Provided a new class of protecting group with orthogonal deprotection conditions to acid-labile groups. sigmaaldrich.comchemicalbook.com |

| Late 1970s | Adaptation of Fmoc chemistry for Solid-Phase Synthesis. | E. Atherton & R.C. Sheppard | Developed the Fmoc/tBu strategy, offering milder deprotection conditions and greater versatility than the Boc/Bzl method. sigmaaldrich.com |

| This table summarizes key historical events based on data from sigmaaldrich.comsigmaaldrich.comchemicalbook.com. |

Structure

3D Structure

Properties

Molecular Formula |

C25H23NO4 |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoate |

InChI |

InChI=1S/C25H23NO4/c1-29-24(27)23(15-17-9-3-2-4-10-17)26-25(28)30-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h2-14,22-23H,15-16H2,1H3,(H,26,28)/t23-/m0/s1 |

InChI Key |

NUGMBIUELOORLU-QHCPKHFHSA-N |

Isomeric SMILES |

COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Fmoc Phenylalanine Methyl Ester and Its Precursors

Esterification Reactions for Phenylalanine Methyl Ester Formation

The synthesis of phenylalanine methyl ester is a fundamental step in the pathway to producing N-Fmoc-phenylalanine methyl ester. This process involves the esterification of the carboxylic acid group of phenylalanine with methanol (B129727). Various methods have been developed to achieve this transformation efficiently, with thionyl chloride-mediated and other catalytic approaches being prominent.

Thionyl Chloride-Mediated Esterification in Methanol

A widely utilized and effective method for the preparation of amino acid methyl esters, including phenylalanine methyl ester, involves the use of thionyl chloride (SOCl₂) in methanol. masterorganicchemistry.comorientjchem.org This approach is favored for its high yields and the straightforward formation of the hydrochloride salt of the ester, which is often a stable and crystalline solid.

A typical procedure involves suspending L-phenylalanine in methanol and adding thionyl chloride dropwise at 0 °C. The mixture is then stirred for an extended period, often 24 hours, at room temperature to ensure complete conversion. rsc.org The resulting product, L-phenylalanine methyl ester hydrochloride, can be isolated in high yields, often exceeding 95%, after removal of the solvent and recrystallization. rsc.org

Table 1: Thionyl Chloride-Mediated Esterification of L-Phenylalanine

| Reactants | Reagents | Conditions | Product | Yield | Reference |

|---|

It is important to note that while this method is highly efficient, it requires careful handling due to the corrosive and reactive nature of thionyl chloride. masterorganicchemistry.com

Catalytic Approaches for Methyl Esterification

Beyond the thionyl chloride method, various other catalytic systems have been explored for the esterification of phenylalanine. These methods often aim to provide milder reaction conditions or avoid the use of hazardous reagents.

Sulfuric Acid Catalysis: Concentrated sulfuric acid is a classic and effective catalyst for the esterification of amino acids. google.com The process typically involves heating a suspension of the amino acid in methanol with a catalytic amount of sulfuric acid. google.com Research has shown that yields can be significantly improved by continuously adding methanol to the reaction mixture while simultaneously distilling it off, pushing the equilibrium towards the product. google.com This technique has been reported to achieve yields of up to 99.0% for L-phenylalanine methyl ester. google.com

Trimethylchlorosilane (TMSCl) in Methanol: A more convenient room temperature method utilizes trimethylchlorosilane (TMSCl) in methanol. nih.gov This system generates HCl in situ, similar to the thionyl chloride method, but is generally considered more convenient to handle. nih.gov The reaction proceeds by stirring the amino acid with TMSCl in methanol until completion, as monitored by thin-layer chromatography (TLC). nih.gov This method is compatible with a wide range of natural, aromatic, and aliphatic amino acids. nih.gov

Biocatalysis: Enzymatic approaches offer a green and highly selective alternative for the synthesis of phenylalanine methyl ester. rsc.orgepfl.ch Enzymes, such as α-chymotrypsin, can catalyze the transesterification of a phenylalanine ester (e.g., propyl ester) to the methyl ester in a methanol-containing medium. epfl.ch This method is particularly valuable for the kinetic resolution of racemic phenylalanine, allowing for the production of optically pure L-phenylalanine methyl ester. rsc.orgepfl.ch

Table 2: Comparison of Catalytic Esterification Methods for Phenylalanine

| Catalyst | Key Advantages | Typical Yields | Reference |

|---|---|---|---|

| Sulfuric Acid | High yields, well-established | Up to 99.0% | google.com |

| Trimethylchlorosilane (TMSCl) | Convenient, room temperature | Good to excellent | nih.gov |

Fmoc-Protection Strategies for α-Amino Acids

The introduction of the fluorenylmethyloxycarbonyl (Fmoc) protecting group onto the α-amino group of amino acids is a critical step in modern peptide synthesis. lgcstandards.com This protecting group is stable under various reaction conditions but can be readily cleaved by a mild base, such as piperidine (B6355638). youtube.com

Direct N-Fmoc Introduction Methods

The most common method for the direct introduction of the Fmoc group involves the reaction of the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). chemicalbook.comsigmaaldrich.com These reactions are typically performed in a biphasic system, often a mixture of an organic solvent like dioxane and an aqueous solution of a weak base such as sodium carbonate or sodium bicarbonate. chemicalbook.com

The base serves to deprotonate the amino group of the amino acid, allowing it to act as a nucleophile and attack the carbonyl carbon of the Fmoc reagent. The reaction is usually initiated at a low temperature (0 °C) and then allowed to proceed at room temperature. chemicalbook.com A reported synthesis of Fmoc-L-phenylalanine using Fmoc-Cl in a dioxane/aqueous sodium carbonate mixture yielded the product in 82% after acidification. chemicalbook.com

Another approach involves conducting the Fmoc protection in aqueous media without a catalyst, which is considered an environmentally friendly method. rsc.org This has been shown to be effective for a variety of amines and amino acids. rsc.org

Optimization of Reaction Conditions for High Purity N-Fmoc-Amino Acids

Achieving high purity in the synthesis of Fmoc-amino acids is crucial for successful solid-phase peptide synthesis, as impurities can lead to the formation of truncated or modified peptides. sigmaaldrich.com Several factors can be optimized to enhance the purity of the final product.

Control of pH: Maintaining the appropriate pH during the reaction is critical to prevent side reactions. The pH should be high enough to deprotonate the amino group but not so high as to cause significant hydrolysis of the Fmoc reagent or racemization of the amino acid.

Solvent Selection: The choice of solvent can influence the reaction rate and the solubility of both reactants and products. While dioxane is commonly used, other solvents and solvent mixtures have been investigated to improve reaction efficiency and ease of purification. chemicalbook.com For instance, using ethanol (B145695) as a green solvent in a phosphate (B84403) buffer has been explored for Fmoc conjugation. researchgate.net

Purification Techniques: After the reaction, the Fmoc-amino acid needs to be purified to remove unreacted starting materials and byproducts. This is typically achieved by extraction and crystallization. A common purification method for Fmoc-Phe-OH involves dissolving the crude product in a solvent like toluene, heating to 50°C, and then cooling to allow the purified product to crystallize. ajpamc.com The purity of the final product is often assessed by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com

Table 3: Factors Affecting Purity in Fmoc-Amino Acid Synthesis

| Parameter | Importance | Optimization Strategy |

|---|---|---|

| pH | Prevents side reactions and racemization | Use of buffered solutions, careful addition of base |

| Solvent | Affects reaction rate and solubility | Exploration of green solvents like ethanol |

| Temperature | Controls reaction rate and minimizes side reactions | Starting at low temperatures (e.g., 0 °C) |

Preparation of this compound from N-Fmoc-Phenylalanine

Once N-Fmoc-phenylalanine is synthesized, it can be converted to its methyl ester. This transformation requires the esterification of the carboxylic acid group while the N-terminal Fmoc group remains intact.

A common strategy for this esterification is the Arndt-Eistert synthesis, which can be adapted for this purpose. researchgate.net However, a more direct approach involves reacting N-Fmoc-phenylalanine with a methylating agent. For instance, the use of diazomethane (B1218177) was a historical method, though its hazardous nature has led to the exploration of safer alternatives like trimethylsilyldiazomethane. researchgate.net

Another effective method involves the use of a coupling agent to activate the carboxylic acid, followed by reaction with methanol. However, a simpler and widely used laboratory method is the reaction of N-Fmoc-phenylalanine with thionyl chloride in methanol, similar to the esterification of the unprotected amino acid. The presence of the bulky Fmoc group does not significantly hinder this reaction.

Alternatively, methods that utilize a temporary protecting group for the carboxylic acid can be employed. For example, the carboxyl function can be protected as a benzhydryl ester, followed by methylation and subsequent deprotection of the carboxyl group. researchgate.net

A straightforward procedure involves dissolving N-Fmoc-phenylalanine in methanol and adding a catalytic amount of an acid, such as sulfuric acid or p-toluenesulfonic acid, and heating the mixture to reflux. The progress of the reaction can be monitored by TLC. After completion, the product can be isolated by removing the solvent and purifying the residue, often by chromatography.

General Esterification Procedures

The esterification of N-Fmoc-L-phenylalanine is a fundamental transformation that can be achieved through several established chemical methods. The choice of method often depends on the desired scale, the required purity, and the compatibility with other functional groups. Two prevalent approaches involve the use of thionyl chloride and methyl iodide.

A common and effective method for the esterification of Fmoc-protected amino acids that are resistant to acidic conditions involves the use of thionyl chloride (SOCl₂) in methanol. In this procedure, the Fmoc-protected amino acid is suspended in methanol, and thionyl chloride is added, typically at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction. The reaction mixture is then allowed to warm to room temperature and stirred until completion, which often occurs overnight. nih.gov The mechanism proceeds through the formation of an acyl chloride intermediate, which is then readily attacked by methanol to form the methyl ester.

For Fmoc-protected amino acids that are sensitive to acidic conditions, an alternative method utilizes methyl iodide (MeI) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable organic solvent like dichloromethane (B109758) (DCM). nih.gov The Fmoc-protected amino acid is dissolved in the solvent with DIPEA, followed by the addition of methyl iodide. This reaction is typically stirred at room temperature for an extended period, sometimes up to five days, to achieve completion. nih.gov The base deprotonates the carboxylic acid, forming a carboxylate anion that then acts as a nucleophile, attacking the methyl iodide in an SN2 reaction to yield the methyl ester.

Another widely employed technique for ester formation is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC). wikipedia.orgthieme-connect.de In this method, the carboxylic acid of the N-Fmoc-phenylalanine is activated by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, in this case, methanol, to produce the desired ester. wikipedia.orgthieme-connect.de To facilitate the reaction and suppress side reactions, a catalyst like 4-(dimethylamino)pyridine (DMAP) is often added in catalytic amounts. wikipedia.org The byproduct of this reaction, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration. wikipedia.orgthieme-connect.de

The direct precursor, L-phenylalanine methyl ester, can be synthesized by reacting L-phenylalanine with methanol in the presence of reagents like thionyl chloride or trimethylchlorosilane (TMSCl). rsc.orgnih.gov For instance, L-phenylalanine can be suspended in methanol at 0 °C, followed by the dropwise addition of thionyl chloride, and the reaction is then stirred at room temperature for 24 hours to yield L-phenylalanine methyl ester hydrochloride with high purity and yield. rsc.org

Specific Reagent Systems and Methodological Refinements

Building upon general procedures, specific reagent systems and methodological refinements have been developed to optimize the synthesis of this compound, aiming for higher yields, shorter reaction times, and milder conditions.

One specific system for acid-resistant Fmoc-amino esters utilizes a precise stoichiometry of thionyl chloride. For example, 1.2 equivalents of SOCl₂ are added slowly to a solution of the Fmoc-protected amino acid in methanol at 0 °C, followed by stirring at room temperature overnight. nih.gov This controlled addition helps to manage the reaction's exothermicity and prevent potential side reactions.

In the case of acid-sensitive esterification, a refined method employs 1.2 equivalents of methyl iodide and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM). nih.gov While effective, this reaction can be slow, often requiring up to five days for completion. nih.gov Workup typically involves washing with a dilute aqueous HCl solution to remove excess base and other water-soluble impurities. nih.gov

The use of carbodiimides has also seen refinements. While DCC is effective, the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is often preferred in modern synthesis due to the easier removal of its urea (B33335) byproduct through aqueous extraction. peptide.com The combination of a carbodiimide with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) can minimize the risk of racemization, a critical consideration in peptide synthesis. peptide.com

Recent advancements have explored the use of modified Mukaiyama's reagents, which can be transformed from ionic solids into ionic liquids by altering their anion. This modification has been applied to the esterification of N-acetyl-L-phenylalanine, a similar substrate, and demonstrates the potential for greener and more efficient reactions, particularly when combined with microwave irradiation. mdpi.com

The table below summarizes various reagent systems and conditions for the synthesis of this compound and its precursors.

| Starting Material | Reagent System | Solvent | Temperature | Time | Yield | Ref. |

| N-Fmoc-L-phenylalanine (acid-resistant) | 1.2 eq. Thionyl Chloride | Methanol | 0 °C to RT | Overnight | - | nih.gov |

| N-Fmoc-L-phenylalanine (acid-sensitive) | 1.2 eq. Methyl Iodide, 1.2 eq. DIPEA | Dichloromethane | Room Temp. | ~5 days | - | nih.gov |

| L-phenylalanine | Thionyl Chloride | Methanol | 0 °C to RT | 24 h | 97% | rsc.org |

| Amino Acids | Trimethylchlorosilane | Methanol | Room Temp. | 12-24 h | Good to Excellent | nih.gov |

| Carboxylic Acids | DCC, catalytic DMAP | - | - | - | - | wikipedia.org |

N Fmoc Phenylalanine Methyl Ester As a Critical Building Block in Peptide Synthesis Research

Solution-Phase Peptide Synthesis (SolPPS) Applications

In solution-phase peptide synthesis (SolPPS), all reactants are dissolved in a suitable solvent. N-Fmoc-phenylalanine methyl ester is frequently utilized in this approach for the controlled, stepwise construction of peptides.

Dipeptide Coupling Reactions Utilizing this compound

The formation of a dipeptide is a crucial initial step in building a longer peptide chain. This involves the reaction of this compound with another amino acid derivative.

A variety of coupling reagents and activators are employed to facilitate the formation of the peptide bond between N-Fmoc-phenylalanine and the incoming amino acid. These reagents activate the carboxylic acid group of the N-Fmoc-protected amino acid, making it susceptible to nucleophilic attack by the amino group of the other amino acid.

Commonly used coupling reagents include:

Carbodiimides (DCC, EDC): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) are widely used due to their effectiveness. jpt.compeptide.com However, they can lead to the formation of a nearly insoluble urea (B33335) byproduct (in the case of DCC) and may cause racemization, which can be minimized by the addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt). jpt.compeptide.comuni-kiel.de

Onium Salts (HBTU, TBTU, HATU): O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are highly efficient reagents that lead to rapid coupling with minimal racemization, especially when used with HOBt. peptide.comnih.govbachem.com O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) is another powerful onium salt-based reagent known for its high coupling efficiency. These reagents are often used in the presence of a tertiary base such as N,N-diisopropylethylamine (DIPEA). nih.govembrapa.br

Phosphonium (B103445) Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another class of efficient coupling reagents. jpt.com

Propylphosphonic Anhydride (B1165640) (T3P): T3P is recognized for promoting efficient amidation in solution-phase synthesis with the advantage of generating water-soluble by-products, which simplifies purification. nih.gov

Titanium Tetrachloride (TiCl4): TiCl4 can be used as a condensing agent, particularly in microwave-assisted syntheses, to facilitate peptide bond formation. mdpi.com

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC | Effective, but can cause racemization; requires additives like HOBt. jpt.compeptide.com |

| Onium Salts | HBTU, TBTU, HATU | High efficiency, low racemization, often used with a base like DIPEA. peptide.comnih.govbachem.comembrapa.br |

| Phosphonium Salts | PyBOP | Efficient coupling reagent. jpt.com |

| Phosphonic Anhydride | T3P | Efficient, generates water-soluble by-products. nih.gov |

| Lewis Acid | TiCl4 | Used as a condensing agent, often with microwave heating. mdpi.com |

The choice of solvent is critical for successful solution-phase peptide synthesis as it must dissolve all reactants and facilitate the reaction. Common solvents include:

Dimethylformamide (DMF): A standard and widely used solvent in peptide synthesis. peptide.com However, it can break down to form dimethylamine, which can prematurely remove the Fmoc group. peptide.com

N-Methyl-2-pyrrolidone (NMP): A polar solvent that effectively solvates the growing peptide chain and is often preferred over DMF. peptide.com

Dichloromethane (B109758) (DCM): Often used in Boc-based synthesis strategies and can be used in mixtures for Fmoc-based synthesis. peptide.com

Ethyl acetate: Used in the workup and extraction process to separate the desired peptide from water-soluble byproducts and excess reagents. nih.gov

Pyridine (B92270): Can be used as a solvent, particularly in reactions involving TiCl4 as a condensing agent. mdpi.com

Optimizing the reaction environment involves controlling factors such as temperature, reaction time, and the stoichiometry of the reactants to maximize yield and minimize side reactions like racemization.

Microwave irradiation has emerged as a valuable technique to accelerate solution-phase peptide synthesis. mdpi.com It offers several advantages over conventional heating methods, including:

Reduced Reaction Times: Microwave energy directly and efficiently heats the reaction mixture, leading to significantly faster coupling reactions. mdpi.com

Improved Yields: The rapid heating can lead to more complete reactions and higher product yields. mdpi.com

Enhanced Sustainability: Faster reactions can lead to reduced energy consumption. mdpi.com

Studies have demonstrated the successful use of microwave heating in conjunction with coupling reagents like TiCl4 for the rapid and high-yield synthesis of dipeptides. mdpi.com Microwave-assisted protocols have also been developed using combinations like TBTU/HOBt/DIEA in environmentally benign solvents like water. rsc.org

Iterative Oligopeptide Synthesis in Solution Phase

Following the initial dipeptide synthesis, the process can be repeated iteratively to build longer oligopeptides. This involves two key steps in each cycle:

Deprotection: The N-terminal Fmoc group of the dipeptide (or longer peptide) is removed, typically using a base such as piperidine (B6355638) in a solvent like DMF. embrapa.br This exposes the free amino group for the next coupling step.

Coupling: The newly exposed amino group is then coupled with the next N-Fmoc-protected amino acid using a suitable coupling reagent and conditions, as described in the dipeptide synthesis section.

This iterative cycle of deprotection and coupling is the foundation of solution-phase oligopeptide synthesis, allowing for the controlled elongation of the peptide chain. google.com Purification after each step is crucial to remove byproducts and unreacted reagents, which is often achieved through extraction and washing procedures. nih.govgoogle.com

Solid-Phase Peptide Synthesis (SPPS) Contexts

While this article focuses on the solution-phase applications of this compound, it is important to briefly contextualize its relevance to solid-phase peptide synthesis (SPPS). In SPPS, the C-terminal amino acid is anchored to an insoluble polymer support (resin), and the peptide chain is assembled on this solid support. bachem.com

N-Fmoc-phenylalanine, the carboxylic acid counterpart to the methyl ester, is a standard building block in Fmoc-based SPPS. researchgate.net The principles of coupling and deprotection are analogous to SolPPS. An N-Fmoc-protected amino acid is activated and coupled to the free amino group on the resin-bound peptide. embrapa.br The Fmoc group is then removed to allow for the next coupling cycle. embrapa.br While the methyl ester form is less common for the initial resin loading, the fundamental chemistry of the N-Fmoc-phenylalanine moiety is central to this widely used peptide synthesis strategy. The use of microwave energy has also been shown to significantly enhance the efficiency of SPPS by accelerating both the coupling and deprotection steps. ambiopharm.comcreative-peptides.com

Role in Fmoc-Based SPPS Protocols

N-9-fluorenylmethyloxycarbonyl (Fmoc) protected amino acids are fundamental to modern Solid-Phase Peptide Synthesis (SPPS). embrapa.br The Fmoc group serves as a temporary protecting group for the alpha-amino function of an amino acid. embrapa.br Its key advantage lies in its lability to basic conditions, typically a solution of piperidine or 4-methylpiperidine (B120128) in a solvent like dimethylformamide (DMF), which allows for its removal at each step of the peptide chain elongation. embrapa.br This deprotection process is crucial as it liberates the N-terminal amine, making it available for coupling with the subsequent Fmoc-protected amino acid in the sequence. embrapa.br

The Fmoc SPPS strategy offers an orthogonal protection scheme, where the temporary Nα-Fmoc group is removed under mild basic conditions, while the more permanent side-chain protecting groups and the linker to the solid support are stable to base but are cleaved by acid at the end of the synthesis. nih.gov This orthogonality is a significant advantage over older methods, like the Boc/Bzl strategy, as it avoids the repeated use of strong acids which could degrade sensitive peptide sequences or modifications. nih.govresearchgate.net

This compound, or more commonly its carboxylic acid equivalent (N-Fmoc-phenylalanine), is a standard building block in these protocols. The Fmoc group ensures that during the activation of the carboxyl group for peptide bond formation, racemization is suppressed. nih.gov The quality and purity of Fmoc-amino acid derivatives are critical for the success of SPPS, as impurities can lead to chain termination or the incorporation of incorrect amino acids. nih.gov The release of the fluorenyl group during deprotection can be monitored by its strong UV absorbance, providing a useful real-time indicator of the synthesis progress. nih.gov

Attachment Strategies to Polymeric Supports for Phenylalanine-Containing Peptides

The initial step in SPPS is the attachment of the first C-terminal amino acid to a solid polymeric support, often referred to as a resin. For the synthesis of peptides with a C-terminal phenylalanine, N-Fmoc-phenylalanine is anchored to the resin. A common method involves using pre-loaded resins, where the Fmoc-amino acid is already attached to the linker on the support.

Alternatively, the Fmoc-amino acid can be coupled to a hydroxyl-functionalized support. One effective procedure uses 2,4,6-mesitylenesulfonyl-3-nitro-1,2,4-triazole (MSNT) in the presence of 1-methylimidazole (B24206) (MeIm) for the esterification reaction. embrapa.br This method is known to produce high yields while minimizing side reactions like dipeptide formation and racemization. embrapa.br Another approach involves using a pre-formed N-Fmoc-amino acid-MPPA (3-(4-oxymethylphenoxy)propionic acid) linker, which can then be attached to an aminomethyl support via standard coupling procedures, ensuring low levels of epimerization. iris-biotech.de

Synthesis of N-Methylated Peptides and Analogues

N-methylation of peptide backbones is a key chemical modification used to enhance the pharmacological properties of peptides. springernature.com This modification can increase metabolic stability against proteolytic degradation, improve membrane permeability and bioavailability, and constrain the peptide's conformation, which can lead to higher receptor affinity and specificity. springernature.comasianpubs.org

N-Methylation Strategies on Phenylalanine Methyl Ester Scaffolds

Several strategies exist for the synthesis of N-methylated amino acids like N-methyl phenylalanine. One common route involves the reductive cleavage of oxazolidinone intermediates, which can be formed from N-carbamoyl α-amino acids. researchgate.net Another approach is the direct methylation of a protected amino acid. For example, L-phenylalanine methyl ester can be N-methylated using iodomethane (B122720) in the presence of a base like lithium hydroxide (B78521). ntu.ac.uk

A versatile method for preparing N-Fmoc-N-methyl-α-amino acids involves the temporary protection of the carboxyl group of an N-nosyl-α-amino acid as a benzhydryl ester. nih.gov This intermediate is then methylated, followed by selective deprotection of the carboxyl group and replacement of the nosyl group with an Fmoc group. nih.gov This procedure is efficient and preserves the chiral integrity of the amino acid. nih.gov Direct N-methylation of a peptide on the solid support after it has been assembled is also a viable strategy, allowing for a rapid "N-methyl scan" of bioactive peptides. springernature.com

Integration into Oligopeptide Sequences

Once the N-Fmoc-N-methyl-phenylalanine building block is synthesized, it can be incorporated into a growing peptide chain using standard SPPS protocols. However, the coupling of an amino acid onto a secondary amine, such as the N-terminus of an N-methylated residue, is often more challenging and slower than coupling onto a primary amine. biotage.co.jp To overcome this, more potent coupling reagents or microwave-assisted coupling methods are frequently employed to ensure the reaction goes to completion. springernature.comuiw.edu Studies have shown that reagents like HATU are effective for mediating the coupling of N-methylated amino acids. uiw.edu The successful integration of N-methylated residues has been demonstrated in the synthesis of various biologically active peptides, including analogues of PYY3-36 and peptides targeting malaria. biotage.co.jpuiw.edu

Incorporation into Complex Molecular Architectures Beyond Linear Peptides

The utility of N-Fmoc-phenylalanine and its derivatives extends beyond the synthesis of simple linear peptides. These building blocks are integral to the creation of more complex molecular architectures with unique properties.

For example, N-methylation is a powerful tool used in conjunction with peptide cyclization to confer unprecedented pharmacokinetic properties to peptides, including enhanced metabolic stability and even oral bioavailability. springernature.com Protocols have been developed for the on-resin N-methylation of linear peptides followed by cyclization to produce N-methylated cyclic peptides. springernature.com

Furthermore, Fmoc-protected dipeptides, such as Fmoc-diphenylalanine, have been shown to self-assemble into remarkable nanostructures like hydrogels. researchgate.net These structures are formed through non-covalent interactions, including π-π stacking of the fluorenyl and phenyl groups and hydrogen bonding that creates β-sheet-like arrangements. researchgate.net The resulting architecture is a network of nanofibers that can immobilize water, forming a gel. This self-assembly property is being explored for applications in biomaterials and nanotechnology. researchgate.net N-cinnamoyl-L-phenylalanine methyl ester is another example of a modified building block that forms ordered structures through hydrogen bonding and π–π interactions in the solid state. nih.gov

Cyclic Peptide Synthesis

The cyclization of peptides is a key strategy to enhance their conformational stability, receptor affinity, and resistance to enzymatic degradation. This compound can be incorporated into linear peptide sequences destined for cyclization through well-established solid-phase peptide synthesis (SPPS) protocols. The Fmoc group provides robust protection of the N-terminus during chain elongation and is selectively removed under mild basic conditions to allow for subsequent coupling reactions.

While direct head-to-tail cyclization of a linear peptide culminating in a C-terminal phenylalanine methyl ester is a feasible strategy, research often employs methods where the methyl ester is saponified to the corresponding carboxylic acid prior to cyclization in solution or on-resin. This approach allows for the formation of an amide bond between the N-terminal amine and the newly deprotected C-terminal carboxyl group.

A common strategy involves the synthesis of the linear peptide on a resin, followed by cleavage from the solid support while keeping the side-chain protecting groups intact. The subsequent cyclization is then performed in solution. For instance, in the synthesis of disulfide-rich cyclic peptides, Fmoc-protected amino acids, including phenylalanine, are sequentially coupled on a 2-chlorotrityl resin. chemicalbook.com After assembling the linear sequence, the partially protected peptide is cleaved from the resin and subjected to cyclization in solution. chemicalbook.com The choice of cyclization reagent is critical and often includes activating agents like DCC (N,N'-dicyclohexylcarbodiimide) used under highly dilute conditions to favor intramolecular cyclization over intermolecular polymerization. acs.org

Table 1: Exemplary Reagents and Conditions for Cyclic Peptide Synthesis Involving Phenylalanine

| Step | Reagent/Condition | Purpose | Reference |

| Linear Peptide Synthesis | Fmoc-amino acids, Solid-phase resin (e.g., 2-chlorotrityl) | Stepwise elongation of the peptide chain | chemicalbook.com |

| Fmoc Deprotection | 20% piperidine in DMF | Removal of the Fmoc protecting group from the N-terminus | nih.gov |

| Coupling | DCC/HOBt or HATU/DIPEA | Formation of the peptide bond | acs.org |

| Cleavage from Resin | Mildly acidic conditions (e.g., dilute TFA) | Release of the linear peptide from the solid support | nih.gov |

| Solution-phase Cyclization | DCC, high dilution | Formation of the cyclic peptide backbone | acs.org |

| Disulfide Bond Formation | Oxidation (e.g., air, iodine) | Formation of disulfide bridges in cysteine-containing peptides | chemicalbook.comacs.org |

Peptoid Derivative Synthesis

Peptoids, or N-substituted glycines, are a class of peptidomimetics that have garnered significant interest due to their enhanced proteolytic stability and potential as therapeutic agents. The synthesis of peptoids typically follows the "submonomer" method, a robust two-step iterative process performed on a solid support. This method involves an acylation step with a haloacetic acid, followed by a nucleophilic displacement with a primary amine, which introduces the desired side chain.

The conversion of α-amino acids into peptoid monomers is a key area of research. While not a direct precursor in the standard submonomer pathway, this compound can, in principle, be chemically transformed into a corresponding peptoid monomer. One conceptual pathway involves the reductive amination of a suitable aldehyde with the deprotected phenylalanine methyl ester, followed by N-alkylation to introduce the glycine (B1666218) backbone. However, a more direct approach for creating phenylalanine-like side chains in peptoids is to use benzylamine (B48309) as the primary amine submonomer in the displacement step of the standard peptoid synthesis cycle.

Research has demonstrated facile routes to N-alkylated amino acids and peptoids via Schiff base formation and reductive amination of natural α-amino acids. rsc.org This highlights the potential for developing synthetic pathways from amino acid derivatives to peptoid building blocks. The synthesis of N-benzylglycine ethyl ester, a close analog of a phenylalanine-based peptoid monomer, has been achieved through the N-alkylation of glycine ethyl ester hydrochloride with benzyl (B1604629) chloride. nih.gov This suggests that similar strategies could be adapted for derivatives of this compound after appropriate deprotection and modification steps.

Table 2: General Submonomer Method for Peptoid Synthesis

| Step | Reagent/Condition | Purpose | Reference |

| Resin Preparation | Rink Amide resin, DMF | Swelling of the solid support | nih.gov |

| Fmoc Deprotection | 20% 4-methylpiperidine in DMF | Removal of the initial Fmoc group from the resin | escholarship.org |

| Acylation | Bromoacetic acid, N,N'-diisopropylcarbodiimide (DIC) | Introduction of the glycine backbone | nih.gov |

| Nucleophilic Displacement | Primary amine (e.g., benzylamine for a phenylalanine-like side chain) | Introduction of the side chain | nih.gov |

| Cleavage from Resin | TFA-based cleavage cocktail | Release of the final peptoid | nih.gov |

Reaction Mechanisms and Kinetic Studies in N Fmoc Phenylalanine Methyl Ester Transformations

Mechanistic Investigations of Peptide Bond Formation

The formation of a peptide bond, an amidation reaction, is a thermodynamically unfavorable process that requires the activation of the carboxylic acid group of an N-protected amino acid, such as N-Fmoc-phenylalanine methyl ester. This activation is typically achieved through the use of coupling reagents.

Activating agents are crucial in peptide synthesis for facilitating the formation of an amide bond between a carboxylic acid and an amine. Two commonly employed reagents are TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and T3P (Propanephosphonic acid anhydride).

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate):

TBTU is an efficient coupling reagent that activates the carboxylic acid of N-Fmoc-phenylalanine. The proposed mechanism for TBTU-mediated amidation involves a multi-step process researchgate.netnih.gov:

Deprotonation: A base, such as N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-Fmoc-amino acid.

Activation: The resulting carboxylate attacks the TBTU, leading to the formation of an unstable O-acylisourea intermediate and releasing the 1-hydroxybenzotriazole (B26582) (HOBt) anion researchgate.net.

Active Ester Formation: The HOBt anion then reacts with the activated carbonyl group, forming a more stable and reactive HOBt-ester. Tetramethylurea is generated as a byproduct nih.gov.

Aminolysis: The amine component of the reaction then attacks the active ester, leading to the formation of the desired peptide bond and the release of HOBt nih.gov.

The presence of the HOBt moiety is believed to enhance the reactivity of the ester and can help in suppressing racemization nih.gov. However, the choice of base is critical, as stronger bases like DIPEA in combination with TBTU can sometimes lead to racemization, particularly through the formation of an azlactone intermediate nih.gov.

T3P (Propanephosphonic acid anhydride):

T3P has emerged as a powerful coupling reagent, lauded for its high efficiency, low epimerization risk, and the generation of water-soluble byproducts, which simplifies purification rxweb-prd.comyoutube.comnih.govribbitt.com. The mechanism of T3P is biomimetic, mimicking the way nature utilizes phosphate (B84403) anhydrides for activation nih.gov.

The reaction proceeds as follows youtube.comnih.govribbitt.com:

Activation: The carboxylate of the N-Fmoc-amino acid attacks the cyclic T3P, forming a mixed phosphonic-carboxylic anhydride (B1165640). This step is spontaneous due to the cyclic strain of T3P nih.gov.

Nucleophilic Attack: The highly reactive mixed anhydride is then readily attacked by the amine nucleophile, forming the peptide bond.

Byproduct Formation: The byproducts are propanephosphonic acid and its dimeric anhydride, which are highly water-soluble and can be easily removed through an aqueous workup rxweb-prd.com.

T3P has been shown to be superior to other coupling reagents in terms of yield and low epimerization in the synthesis of complex peptides rxweb-prd.comijsrset.com. Its effectiveness as a dehydrating agent also contributes to driving the reaction to completion youtube.comnih.gov.

| Activating Agent | Mechanism of Action | Key Features & Byproducts |

| TBTU | Forms an active HOBt ester via an O-acylisourea intermediate. researchgate.netnih.gov | High efficiency; Byproducts include tetramethylurea and HOBt. Risk of racemization with certain bases. nih.gov |

| T3P | Forms a highly reactive mixed phosphonic-carboxylic anhydride. youtube.comnih.gov | Low epimerization, high yields, and water-soluble phosphonic acid byproducts, simplifying workup. rxweb-prd.comribbitt.com |

Lewis acids can play a significant role in activating carboxylic acids for esterification and amidation reactions. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.

In the context of transformations involving this compound, Lewis acids can be employed in several ways. For instance, a reagent system of aluminium trichloride (B1173362) and N,N-dimethylaniline has been developed for the selective deprotection of the methyl ester group of N-Fmoc-amino acid methyl esters, including dipeptides, without affecting the Fmoc protecting group or the chirality of the amino acids nih.gov. This demonstrates the potential of Lewis acids to selectively interact with and activate ester functionalities.

Furthermore, Lewis acid catalysis is a known strategy for promoting esterification and transesterification reactions nih.govresearchgate.net. While direct Lewis acid-catalyzed amidation of this compound is less common than using standard coupling reagents, the principles of Lewis acid activation are relevant. The catalytic activity of Lewis acidic metal catalysts can be influenced by factors such as their robustness against hydrolytic degradation, as water is a byproduct of condensation reactions nih.gov. This highlights a critical consideration when employing Lewis acids in such transformations. The work by Jones and co-workers demonstrated the use of a Lewis acid to direct the acylation of tetramic acids to the C3 position, avoiding the more common O-acylation, by forming an isolable boron difluoride complex orgsyn.org. This illustrates the power of Lewis acids to control regioselectivity in acylation reactions.

Kinetics of Fmoc Deprotection

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS). The kinetics of this deprotection reaction must be sufficiently fast to ensure complete removal of the Fmoc group before the next coupling step, thereby preventing the formation of deletion sequences.

The deprotection of the Fmoc group proceeds through a two-step elimination unimolecular conjugate base (E1cB) mechanism when treated with a base, typically a secondary amine like piperidine (B6355638) rsc.orgnih.govacs.orgnih.govmasterorganicchemistry.comspringernature.com.

The mechanism unfolds as follows acs.orgspringernature.comembrapa.br:

Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system of the Fmoc group. This is generally the rate-determining step rsc.org.

β-Elimination: The resulting carbanion is unstable and undergoes a rapid β-elimination, leading to the formation of the free amine of the peptide and the highly reactive electrophile, dibenzofulvene (DBF), along with carbon dioxide.

DBF Scavenging: The excess amine base in the reaction mixture acts as a scavenger, trapping the reactive DBF to form a stable adduct acs.orgspringernature.com. This prevents the DBF from reacting with the newly deprotected amine of the peptide chain, which would lead to chain termination.

The efficiency of the Fmoc deprotection is therefore dependent on both the basicity of the reagent to facilitate proton abstraction and its nucleophilicity to effectively trap the DBF byproduct nih.gov.

The rate of Fmoc deprotection can be significantly influenced by the choice of the deprotection reagent, its concentration, and the solvent used. Several studies have compared the kinetics of various reagents.

Piperidine, typically used at a concentration of 20% in N,N-dimethylformamide (DMF), is the standard reagent for Fmoc removal rsc.org. However, alternatives have been explored for reasons of toxicity and to optimize deprotection efficiency, especially for challenging sequences.

Studies have shown that a combination of 5% piperazine (B1678402) and 2% 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is faster than 20% piperidine rsc.org. The addition of the strong, non-nucleophilic base DBU accelerates the initial proton abstraction step, while piperazine acts as an efficient scavenger for the resulting DBF rsc.orgacs.org. Kinetic studies have determined the half-life (t1/2) for Fmoc deprotection with various reagents. For example, with 5% piperazine supplemented with 0.5% DBU, the t1/2 was found to be 12 seconds, which decreased to 7 seconds when the DBU concentration was increased to 1%, matching the t1/2 observed for 20% piperidine rsc.org.

| Deprotection Reagent/Mixture | Concentration | Solvent | Half-life (t1/2) / Deprotection Time | Reference |

| Piperidine | 20% | DMF | t1/2 = 6s for Fmoc-Val | rsc.org |

| Piperidine | 20% | DMF | >99% removal in 3 mins for Fmoc-Val-OH | researchgate.net |

| Piperazine (5%) + DBU (0.5%) | 5% / 0.5% | DMF | t1/2 = 12s | rsc.org |

| Piperazine (5%) + DBU (1%) | 5% / 1% | DMF | t1/2 = 7s | rsc.org |

| 4-Methylpiperidine (B120128) (4MP) | 20% | DMF | Efficient deprotection of Leucine in 3 mins (~80%) | nih.gov |

| Piperidine (PP) | 20% | DMF | Efficient deprotection of Leucine in 3 mins (~80%) | nih.gov |

| Piperazine (PZ) | 10% (w/v) | DMF/Ethanol (B145695) (9:1) | Efficient deprotection of Leucine in 3 mins (~80%) | nih.gov |

Side Reaction Pathways during Coupling and Deprotection

Several side reactions can occur during the coupling and deprotection steps in peptide synthesis involving this compound, potentially leading to impurities and reduced yields.

During Coupling:

Racemization: The activation of the carboxylic acid of an N-Fmoc-amino acid increases the acidity of the α-proton, making it susceptible to abstraction by a base. This can lead to the formation of a planar enolate or an azlactone intermediate, which can then be protonated from either face, resulting in racemization (loss of stereochemical integrity) nih.gov. The extent of racemization is highly dependent on the coupling reagent, the base used, and the reaction conditions nih.govnih.gov. For example, using TBTU with a strong base like DIPEA can promote racemization, whereas using pyridine (B92270) as the base or employing a reagent like T3P, which is known for low epimerization, can mitigate this issue nih.govribbitt.com.

During Deprotection:

Diketopiperazine (DKP) Formation: This is a significant side reaction that can occur after the deprotection of the second amino acid in a peptide chain. The newly liberated N-terminal amine can intramolecularly attack the C-terminal ester linkage to the solid support, leading to the cleavage of the dipeptide from the resin as a cyclic diketopiperazine. This is particularly prevalent when proline or other secondary amino acids are in the second position acs.org.

Aspartimide Formation: When a peptide sequence contains an aspartic acid residue, the backbone amide nitrogen can attack the side-chain ester, forming a five-membered succinimide (B58015) ring, known as an aspartimide. This side reaction is catalyzed by the basic conditions of Fmoc deprotection and can lead to epimerization at the aspartic acid residue and the formation of piperidide adducts iris-biotech.de.

DBF Adduct Formation: If the dibenzofulvene (DBF) generated during Fmoc deprotection is not efficiently scavenged by the deprotection reagent, it can react with the free N-terminal amine of the peptide. This results in the formation of a stable DBF adduct, which caps (B75204) the peptide chain and prevents further elongation acs.org.

Incomplete Deprotection: In cases of sterically hindered amino acids or peptide aggregation, the Fmoc deprotection may not go to completion. This leads to the formation of deletion peptides, where one or more amino acids are missing from the final sequence iris-biotech.depeptide.com.

Careful selection of protecting groups, coupling and deprotection reagents, and optimization of reaction conditions are essential to minimize these side reactions and ensure the synthesis of the desired peptide in high purity.

Aspartimide Formation and Mitigation Strategies

Aspartimide formation is a significant side reaction in Fmoc-SPPS that occurs when an aspartic acid (Asp) residue is present in the peptide sequence. nih.gov This intramolecular cyclization is catalyzed by the basic conditions used for Fmoc deprotection, typically with piperidine. iris-biotech.denih.gov The reaction involves the nitrogen atom of the peptide bond C-terminal to the Asp residue attacking the side-chain carbonyl group of the Asp, forming a five-membered succinimide ring, known as an aspartimide. iris-biotech.de

This aspartimide intermediate is problematic for several reasons. It is a mass-neutral side product, making it difficult to detect and separate from the target peptide. biotage.com The chiral center at the α-carbon of the aspartic acid is labile in the aspartimide form, leading to racemization. sigmaaldrich.com Furthermore, the aspartimide ring can be opened by nucleophiles, including the piperidine used for deprotection or water, leading to the formation of a mixture of nine possible by-products, including desired α-aspartyl peptides, undesired β-aspartyl peptides, and their respective D-isomers and piperidide adducts. nih.goviris-biotech.desigmaaldrich.com

The rate of aspartimide formation is highly dependent on the amino acid sequence, with Asp-Gly, Asp-Asn, Asp-Arg, and Asp-Asp motifs being particularly susceptible. iris-biotech.deiris-biotech.de

Mitigation Strategies:

Significant research has focused on minimizing or eliminating aspartimide formation. Key strategies include:

Modification of Deprotection Conditions: Using weaker bases for Fmoc removal can significantly suppress aspartimide formation. Morpholine, for instance, is a weaker base than piperidine (pKa 8.4 vs. 11.2) and results in almost no aspartimide formation, though its efficiency in Fmoc removal can sometimes be insufficient. iris-biotech.deiris-biotech.de Another approach is the addition of an acidic modifier, such as 0.1 M formic acid or hydroxybenzotriazole (B1436442) (HOBt), to the piperidine deprotection solution to lower the basicity. iris-biotech.debiotage.com

Sterically Hindered Side-Chain Protecting Groups: A primary strategy is to replace the standard tert-butyl (OtBu) protecting group on the aspartic acid side chain with bulkier alternatives. These larger groups sterically hinder the approach of the backbone nitrogen to the side-chain carbonyl, thus impeding cyclization. iris-biotech.debiotage.com Examples include 3-methylpent-3-yl (OMpe) and 2-phenyl-2-propyl (OPhp) esters. More recently developed trialkylcarbinol-based esters, such as triethylcarbinol (Epe), tripropylcarbinol, and especially 3-boronobenzyl (OBno), have shown exceptional efficacy in suppressing aspartimide formation, even in challenging Asp-Gly sequences. sigmaaldrich.comnih.govnih.gov

Backbone Amide Protection: Protecting the amide nitrogen of the residue following the aspartic acid can completely prevent aspartimide formation by removing the nucleophilic lone pair of electrons involved in the cyclization reaction. biotage.com The 2,4-dimethoxybenzyl (Dmb) group is a common choice for this purpose. iris-biotech.de

Below is a table summarizing the effectiveness of various strategies in reducing aspartimide formation in a model peptide.

| Aspartic Acid Derivative | Deprotection Conditions (20% Piperidine/DMF) | Target Peptide (%) | Aspartimide By-products (%) | D-Asp Isomer (%) |

| Fmoc-Asp(OtBu)-OH | 200 min | 69.1 | 30.9 | 10.9 |

| Fmoc-Asp(OMpe)-OH | 200 min | 93.3 | 6.7 | 4.3 |

| Fmoc-Asp(OBno)-OH | 200 min | 99.8 | 0.2 | 0.4 |

This table presents illustrative data based on findings for the VKDNYI peptide model treated for 200 minutes to simulate 100 deprotection cycles. sigmaaldrich.com Actual results may vary based on sequence and specific conditions.

Diketopiperazine Formation in Short Peptide Sequences

Diketopiperazine (DKP) formation is an intramolecular side reaction that leads to the cleavage of a dipeptide from the N-terminus of a resin-bound peptide chain. acs.org This process occurs when the deprotected N-terminal amino group of a dipeptidyl-resin attacks the ester linkage to the resin or the amide bond of the subsequent amino acid, forming a stable six-membered ring (a piperazine-2,5-dione) and truncating the peptide chain. nih.govacs.org

This side reaction is particularly prevalent after the deprotection of the second amino acid in the sequence (Fmoc-Xaa¹-Xaa²-Resin). acs.org The rate of DKP formation is highly sequence-dependent. Sequences with proline at the second position (Xaa-Pro) are notoriously prone to this reaction. However, other sequences can also be susceptible, and the identity of both the first and second amino acids influences the kinetics of DKP formation. nih.govnih.gov For peptides with a C-terminal phenylalanine, the preceding amino acid plays a significant role in the rate of cyclization. nih.gov The reaction is catalyzed by the basic conditions of Fmoc deprotection. nih.gov

Mechanism and Kinetic Factors:

The formation of DKP follows pseudo-first-order kinetics and is dependent on the ionization state of the N-terminal amino group; the unprotonated, more nucleophilic form is significantly more reactive. nih.gov Factors that influence the rate include:

Amino Acid Sequence: The presence of a proline or glycine (B1666218) as the second or first residue often accelerates DKP formation. The side chain of the N-terminal amino acid also has a significant effect; residues with aromatic side chains, like phenylalanine, can stabilize the transition state for cyclization. nih.gov

Deprotection Reagents: Standard piperidine/DMF solutions can efficiently catalyze DKP formation. nih.gov Alternative deprotection cocktails have been developed to minimize this side reaction. A solution of 2% DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP has been shown to drastically reduce DKP formation compared to 20% piperidine in DMF. acs.org

Resin Type: The use of highly sterically hindered resins, such as 2-chlorotrityl chloride (2-CTC) resin, can reduce DKP formation by making the ester linkage less accessible. acs.org

| Deprotection Reagent | Solvent | DKP Formation (%) |

| 20% Piperidine | DMF | High |

| 5% Piperazine | DMF | < 4% |

| 5% Piperazine | NMP | < 4% |

| 2% DBU / 5% Piperazine | NMP | Drastically Reduced |

This table illustrates the relative propensity for DKP formation with different deprotection solutions as described in the literature. acs.org The "High" value for piperidine/DMF serves as a baseline for comparison.

Reattachment of Dibenzofulvene Cleavage Product

The removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide synthesis. The reaction proceeds via a base-catalyzed β-elimination mechanism. nih.govresearchgate.net A base, typically a secondary amine like piperidine, abstracts the acidic proton on the C9 position of the fluorene ring. researchgate.netspringernature.com This is followed by elimination, which liberates the free N-terminal amine of the peptide and generates a highly reactive and electrophilic intermediate: dibenzofulvene (DBF). nih.govresearchgate.net

Under ideal conditions, this DBF intermediate is immediately trapped by the excess secondary amine in the deprotection solution, forming a stable adduct (e.g., a fulvene-piperidine adduct) that is washed away. nih.govresearchgate.net However, the DBF can also be intercepted by nucleophilic side chains of amino acids within the peptide sequence. This constitutes a side reaction that forms a stable, undesired peptide adduct, which can be difficult to remove.

While amino acids with highly nucleophilic side chains such as tryptophan, cysteine, and histidine are the most common targets for DBF alkylation, other residues can also react. The free α-amino group of the newly deprotected N-terminus can also act as a nucleophile, leading to reattachment. The formation of these adducts is a competing reaction with the scavenging of DBF by the deprotection base. Therefore, using a high concentration of an efficient scavenger is crucial.

Fmoc Deprotection Reagents and Kinetics:

The choice of base and solvent significantly impacts the rate of Fmoc deprotection and the efficiency of DBF scavenging. researchgate.net Primary and secondary amines are generally rapid and efficient, while tertiary amines are much slower. researchgate.netspringernature.com

| Base | Type | pKa | Relative Deprotection Rate | Notes |

| Piperidine | Secondary Amine | 11.1 | Very Fast | Most common reagent; efficient DBF scavenger but can promote aspartimide formation. nih.gov |

| Piperazine | Secondary Amine | 9.7 | Fast | Efficient DBF scavenger; can reduce DKP formation. acs.org |

| Morpholine | Secondary Amine | 8.4 | Moderate | Slower deprotection; minimizes aspartimide formation but may be inefficient for complete Fmoc removal. iris-biotech.deresearchgate.net |

| Dipropylamine (DPA) | Secondary Amine | 11.0 | Fast | Reduces aspartimide formation compared to piperidine. nih.gov |

| DBU | Amidine | ~13.5 | Very Fast | Strong, non-nucleophilic base; often used with a nucleophilic scavenger like piperazine. nih.govacs.org |

This table provides a comparative overview of common Fmoc deprotection reagents. pKa and relative rates are approximate and can vary with solvent and conditions.

Chemoselective Transformations and Protecting Group Strategy Research

Selective Fmoc Deprotection from N-Fmoc-Amino Acid Methyl Esters

The removal of the Fmoc group is a pivotal step in peptide synthesis. This process relies on the acidic nature of the proton at the 9-position of the fluorene (B118485) ring system, which can be abstracted by a base, initiating a β-elimination cascade that liberates the free amine. springernature.comnih.gov The resulting highly reactive dibenzofulvene (DBF) intermediate is typically trapped by the cleavage agent to prevent side reactions. springernature.comnih.gov

Amine bases are the most common reagents for Fmoc cleavage. The choice of amine and solvent system significantly influences the reaction's efficiency and selectivity.

Piperidine (B6355638) : A secondary amine, piperidine (pKa = 11.1), is the standard reagent for Fmoc removal in solid-phase peptide synthesis (SPPS), typically used in 20-30% concentration in a polar solvent like N,N-dimethylformamide (DMF). springernature.comnih.govscielo.org.mx Its effectiveness stems from its ability to both act as a base to initiate the elimination and as a nucleophile to trap the resulting dibenzofulvene adduct. nih.gov While highly efficient, piperidine is a controlled substance, prompting research into alternatives. rsc.org

Triethylamine (B128534) (TEA) : As a tertiary amine, TEA is a weaker base for Fmoc removal compared to piperidine. springernature.comyoutube.com However, its utility has been demonstrated in specific contexts, particularly when combined with ionic liquids.

Ionic Liquids : Research has shown that combining a weak base like triethylamine with an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]), creates an efficient system for Fmoc cleavage at room temperature. rsc.org This solvent-free approach offers several advantages, including short reaction times, high yields, easy work-up, and the potential for recycling the ionic liquid. The protocol is effective for various N-Fmoc amino acid methyl esters, including those with acid-sensitive protecting groups and N-alkylated derivatives. rsc.org

| Amine Reagent | Typical Conditions | Key Findings/Advantages | Citations |

|---|---|---|---|

| Piperidine | 20% in DMF | Highly efficient, standard for SPPS. Acts as both base and scavenger. | springernature.comnih.govscielo.org.mx |

| Triethylamine (TEA) in Ionic Liquid ([Bmim][BF4]) | Room Temperature | Mild, efficient, solvent-free conditions, short reaction times, recyclable ionic liquid. | rsc.org |

| 4-Methylpiperidine (B120128) | 20% in DMF | Considered a viable and efficient alternative to piperidine with similar purity and yield outcomes. | scielo.org.mx |

| Piperazine (B1678402) | 10% w/v in DMF/ethanol (B145695) | An interchangeable alternative to piperidine, offering advantages in toxicity and handling. | nih.gov |

While metal salts are more commonly associated with carboxyl group deprotection, their influence on the stability of the Fmoc group is a critical consideration for achieving chemoselectivity.

Aluminium Trichloride (B1173362) (AlCl₃) : In combination with a tertiary amine like N,N-dimethylaniline (DMA), AlCl₃ is primarily used for the deprotection of methyl esters. nih.govresearchgate.netresearchgate.net The key to its utility in selective transformations is the modulation of molar ratios, which dictates whether the ester or the Fmoc group is cleaved. researchgate.net

Calcium(II) Iodide (CaI₂) : Calcium salts have been investigated for their role in preserving the Fmoc group during ester hydrolysis. nih.gov Calcium(II) iodide, in particular, has been systematically explored as a protective agent for the Fmoc group under mild, orthogonal ester hydrolysis conditions. nih.gov This strategy allows for the selective saponification of the methyl ester while the Fmoc group remains intact. Research has shown that calcium chloride (CaCl₂) can dramatically increase the lifetime of the Fmoc group in alkaline conditions (e.g., NaOH in iPrOH-H₂O). researchgate.net This effect is crucial for preparing Fmoc-protected peptide segments by saponification of their C-terminal methyl esters. nih.govresearchgate.net

To overcome the limitations of amine-based reagents, researchers have explored alternative, milder methods for Fmoc removal.

Sodium Azide (NaN₃) : A mild, base-free method for Fmoc deprotection has been developed using sodium azide. nih.gov This reagent can completely and selectively deprotect N(α)-Fmoc-amino acids in hours without the need for a base. nih.govresearchgate.net The conditions can be optimized by adjusting the solvent, temperature, and amount of sodium azide. nih.gov This method has been successfully applied in the solid-phase synthesis of peptides and is compatible with various other protecting groups, making it a valuable addition to synthetic strategies. nih.govcore.ac.ukrsc.org

The outcome of a deprotection reaction can be finely tuned by adjusting the stoichiometry of the reagents. This is particularly evident in systems like aluminium trichloride/N,N-dimethylaniline (AlCl₃/DMA). By carefully modulating the molar ratio of the Lewis acid (AlCl₃) to the base (DMA), one can selectively deprotect either the amino or the carboxy function in N-Fmoc-amino acid methyl esters. researchgate.netresearchgate.net For instance, a specific ratio can favor the cleavage of the methyl ester while leaving the Fmoc group untouched, whereas a different ratio can be used to remove the Fmoc group. researchgate.netresearchgate.net This control over chemoselectivity provides a powerful tool for strategic deprotection in complex syntheses. researchgate.net

Carboxyl Group Deprotection from Methyl Esters

The cleavage of the methyl ester to unmask the carboxylic acid is another essential transformation, enabling peptide bond formation at the C-terminus or the synthesis of C-terminally modified peptides.

Saponification, or alkaline hydrolysis, is the standard method for cleaving methyl esters. However, this presents a challenge when the N-terminus is protected by the base-labile Fmoc group. nih.gov

Alkaline Hydrolysis with Fmoc Preservation : Standard basic conditions required for ester hydrolysis are often incompatible with the Fmoc group. nih.gov To address this, methods have been developed to preserve the Fmoc protection during saponification. The addition of salts like calcium chloride (CaCl₂) to the alkaline solution (e.g., sodium hydroxide (B78521) in isopropanol/water) has been shown to be highly effective. researchgate.netthieme-connect.de This approach enables the efficient preparation of Fmoc-protected peptide segments from their corresponding methyl esters. researchgate.net Optimized methods using sodium hydroxide and calcium iodide in acetone/water have been developed as a greener and more efficient alternative to older protocols, ensuring high yields without epimerization. nih.gov

| Deprotection Target | Reagent System | Key Research Finding | Citations |

|---|---|---|---|

| Carboxyl Group (Methyl Ester) | Aluminium Trichloride / N,N-dimethylaniline | A novel procedure for selectively unblocking the carboxyl group while maintaining the Fmoc protection and chiral purity. | nih.govresearchgate.netresearchgate.net |

| Carboxyl Group (Methyl Ester) | NaOH / CaCl₂ in iPrOH/H₂O | CaCl₂ significantly increases the stability of the Fmoc group under alkaline conditions, allowing for selective ester hydrolysis. | researchgate.netthieme-connect.de |

| Carboxyl Group (Methyl Ester) | NaOH / CaI₂ in Acetone/H₂O | An optimized, greener method for orthogonal ester hydrolysis with no epimerization and preservation of the Fmoc group. | nih.gov |

Stereochemical Control and Racemization Studies

Mechanisms of Racemization during Peptide Coupling

The principal mechanism of racemization for N-protected amino acids, including N-Fmoc-phenylalanine methyl ester, during peptide coupling involves the formation of a planar, achiral intermediate. mdpi.com Activation of the carboxyl group is a prerequisite for amide bond formation, but this activation also increases the acidity of the α-proton. mdpi.com The presence of a base, necessary for the coupling reaction, can then facilitate the abstraction of this proton.

Two primary pathways are recognized for this loss of stereochemical integrity:

Oxazolone (B7731731) (Azlactone) Formation: The most common pathway for racemization of N-acyl amino acids proceeds through a 5(4H)-oxazolone intermediate. The activated carboxyl group of the this compound cyclizes intramolecularly to form the oxazolone. This intermediate has a planar, aromatic character, and the α-proton is readily abstracted by a base. Reprotonation can occur from either side of the planar ring, leading to a racemic mixture of the activated amino acid, which then goes on to react with the amino group of the coupling partner, resulting in a diastereomeric peptide product. mdpi.compeptide.com The formation of the oxazolone is particularly facilitated by strong activating agents.

Direct Enolization (Direct α-Proton Abstraction): A second, more direct mechanism involves the abstraction of the α-proton by a base directly from the activated amino acid derivative, forming a planar enolate intermediate. mdpi.com This pathway is particularly relevant for amino acids with electron-withdrawing groups that increase the acidity of the α-proton. mdpi.com Subsequent reprotonation of the enolate leads to racemization. The extent of racemization via this pathway is highly dependent on the strength and steric hindrance of the base used in the coupling reaction. luxembourg-bio.com

For N-Fmoc-phenylalanine, the phenyl group contributes to the stability of the potential anionic intermediate, making it susceptible to base-catalyzed racemization during the coupling step. luxembourg-bio.comresearchgate.net

Strategies for Suppressing Racemization in this compound Reactions

Minimizing the extent of racemization is a key challenge in peptide synthesis. Several strategies have been developed that focus on manipulating reaction conditions and reagent selection to preserve the chiral integrity of this compound during coupling.

The choice of coupling reagent and any associated additives is arguably the most critical factor in controlling racemization. nih.gov Coupling reagents are designed to activate the carboxylic acid, but their structure and mechanism of action significantly influence the rate of racemization relative to the rate of coupling.

Carbodiimides and Additives: Reagents like N,N'-diisopropylcarbodiimide (DIC) are effective coupling agents but can promote racemization when used alone. nih.gov To mitigate this, they are almost always used in conjunction with racemization-suppressing additives. Hydroxybenzotriazole (B1436442) (HOBt) and its derivatives, such as 6-Cl-HOBt and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are common additives. peptide.comnih.gov These additives react with the initially formed O-acylisourea to generate an active ester. This active ester is more stable and less prone to racemization than the O-acylisourea itself, yet still reactive enough for efficient coupling. peptide.com For instance, using DIC in combination with Oxyma has been shown to be a mild and effective method for reducing racemization. nih.gov

Phosphonium (B103445) and Aminium/Uronium Salts: Reagents based on phosphonium salts (e.g., PyBOP) and aminium/uronium salts (e.g., HBTU, HATU) are highly efficient and rapid coupling agents. researchgate.netresearchgate.net However, their high reactivity can sometimes lead to increased racemization, particularly with sensitive amino acids. nih.gov HATU (N-[(dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridino-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate), which contains the HOAt moiety within its structure, is generally considered superior to HBTU in suppressing racemization. The nitrogen atom in the HOAt-ester intermediate is thought to form a hydrogen bond that sterically hinders oxazolone formation. mdpi.com Nevertheless, even with advanced reagents like HATU, the choice of base remains crucial. luxembourg-bio.comnih.gov Recent developments have focused on novel coupling reagents like ynamides, which activate carboxylic acids via stable α-acyloxyenamide active esters and have shown remarkable superiority in suppressing racemization during both activation and aminolysis. nih.govrsc.org

The following table summarizes the effect of different coupling reagent systems on the racemization of Fmoc-amino acids, which is indicative of the performance in reactions involving this compound.

| Coupling Reagent System | Base | Racemization Potential | Notes |

| DIC/Oxyma | Varies | Low | Considered a mild and effective combination for suppressing racemization. nih.gov |

| HATU | NMM/DIPEA | Moderate to High | Racemization is highly dependent on the base used and pre-activation time. nih.govacs.org |

| HBTU | DIPEA | High | Generally more prone to causing racemization than HATU. researchgate.net |

| DEPBT | TMP/DMP | Very Low | Found to be effective in epimerization-free synthesis of phenylglycine-containing peptides. luxembourg-bio.com |